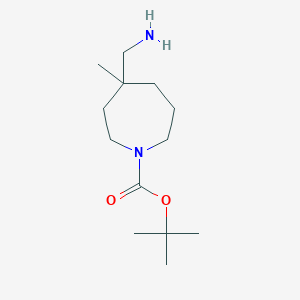

tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate

描述

Historical Context of Azepane Derivatives

The development of azepane chemistry traces its origins to the broader investigation of seven-membered nitrogen heterocycles, which have evolved from relatively uncommon structural motifs to essential components in modern drug discovery and chemical synthesis. Azepanes, also known systematically as hexahydro-1H-azepines or azacycloheptanes, represent a class of saturated seven-membered nitrogen heterocycles with the molecular formula C₆H₁₃N for the parent compound. The historical significance of these structures became apparent through their presence in natural alkaloids, though naturally occurring seven-membered nitrogen heterocycles remain relatively rare compared to their five- and six-membered counterparts.

The synthetic exploration of azepane derivatives gained momentum as researchers recognized the unique conformational properties conferred by the seven-membered ring system. Unlike the more rigid piperidine and pyrrolidine rings, azepanes exhibit increased conformational flexibility, which has proven advantageous in achieving specific three-dimensional arrangements required for biological activity. This flexibility has been particularly valuable in the development of compounds designed to interact with specific protein targets, where the ability to adopt multiple conformations can enhance binding affinity and selectivity.

Early synthetic approaches to azepane derivatives often relied on traditional cyclization reactions, but modern methodologies have expanded to include more sophisticated strategies such as photochemical dearomative ring expansion processes. These advanced synthetic methods have enabled the preparation of complex azepane structures that were previously inaccessible, opening new avenues for pharmaceutical development and materials science applications.

Significance of tert-Butyl 4-(Aminomethyl)-4-Methylazepane-1-Carboxylate in Chemical Research

The compound this compound occupies a unique position within azepane chemistry due to its specific substitution pattern and functional group arrangement. The presence of both aminomethyl and methyl substituents at the 4-position creates a quaternary carbon center, which significantly influences the compound's stereochemical properties and reactivity profile. This structural feature is particularly important because quaternary amino acids have been recognized as effective β-turn inducers in peptide chemistry.

Research has demonstrated that azepane-derived quaternary amino acids can serve as powerful β-turn inducers when incorporated at specific positions within peptide sequences. The effectiveness of these compounds as structural modulators stems from their ability to constrain peptide backbone flexibility while maintaining favorable interactions with surrounding amino acid residues. The specific substitution pattern of this compound, with its aminomethyl side chain, provides additional opportunities for hydrogen bonding and electrostatic interactions that can enhance the stability of induced secondary structures.

The tert-butyl carboxylate protecting group serves multiple functions in research applications, providing protection for the nitrogen atom during synthetic transformations while also modulating the compound's solubility and stability properties. This protecting group can be selectively removed under mild acidic conditions, allowing for controlled deprotection strategies in multi-step synthetic sequences. The compound's utility extends beyond peptide chemistry to include applications in drug discovery, where the azepane scaffold has been identified as an underexplored region of three-dimensional chemical space.

| Research Application | Specific Utility | Key Properties |

|---|---|---|

| Peptide β-turn induction | Secondary structure stabilization | Quaternary carbon center, conformational constraint |

| Drug discovery | Novel scaffold exploration | Seven-membered ring flexibility, functional group diversity |

| Synthetic chemistry | Protected building block | Selective deprotection capability, stability |

| Medicinal chemistry | Bioactive molecule development | Enhanced three-dimensional complexity |

Position Within the Seven-Membered N-Heterocyclic Compound Family

Within the broader family of seven-membered nitrogen heterocycles, this compound represents a highly functionalized derivative that exemplifies the synthetic potential of this structural class. Seven-membered nitrogen heterocycles encompass both saturated azepanes and unsaturated azepines, with each subclass offering distinct properties and applications. The saturated azepane framework provides greater conformational flexibility compared to aromatic azepine systems, making it particularly suitable for applications requiring adaptable three-dimensional structures.

The positioning of this compound within the azepane family is distinguished by its specific substitution pattern and the presence of multiple functional groups. While simple azepane derivatives like hexamethylenimine serve as basic building blocks, the incorporation of aminomethyl and methyl substituents at the 4-position, combined with the tert-butyl carboxylate functionality, creates a significantly more complex molecular architecture. This increased complexity translates to enhanced potential for specific molecular interactions and improved drug-like properties.

Comparative analysis with related compounds reveals the unique characteristics of this derivative. For instance, tert-butyl 4-(aminomethyl)azepane-1-carboxylate, which lacks the 4-methyl substituent, exhibits different conformational preferences and reactivity patterns. The additional methyl group in this compound creates a quaternary carbon center that significantly restricts local conformational flexibility while potentially enhancing metabolic stability.

The synthetic accessibility of seven-membered nitrogen heterocycles has been enhanced by recent developments in cascade chemistry and metal-free domino approaches. These methodologies have enabled the efficient construction of complex azepane derivatives with high levels of stereochemical control, facilitating the preparation of compounds like this compound with well-defined three-dimensional structures.

| Compound Class | Ring Saturation | Functional Complexity | Research Focus |

|---|---|---|---|

| Simple azepanes | Saturated | Low | Basic synthetic building blocks |

| Substituted azepanes | Saturated | Medium | Intermediate complexity applications |

| Quaternary azepane derivatives | Saturated | High | Advanced pharmaceutical applications |

| Azepine derivatives | Unsaturated | Variable | Aromatic system applications |

Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple substituents and functional groups. The base name "azepane" derives from the seven-membered saturated nitrogen heterocycle, with the systematic name "hexahydro-1H-azepine" serving as an alternative designation. The numbering system begins with the nitrogen atom designated as position 1, with subsequent carbon atoms numbered sequentially around the ring.

The complete systematic name incorporates several key structural elements that define the compound's molecular architecture. The "4-(aminomethyl)" designation indicates the presence of an aminomethyl substituent attached to the carbon atom at position 4 of the azepane ring. The "4-methyl" component specifies an additional methyl group also attached to the same carbon atom, creating the quaternary carbon center that characterizes this compound. The "tert-butyl" prefix refers to the tertiary butyl ester group, while "1-carboxylate" indicates that the carboxyl functionality is attached to the nitrogen atom at position 1.

Classification of this compound within chemical databases and regulatory systems follows multiple organizational schemes. Under the Chemical Abstracts Service system, the compound is classified as a carboxylic acid ester derivative of a seven-membered nitrogen heterocycle. The presence of the aminomethyl functionality also places it within the broader category of amino acid derivatives, while the tert-butyl protecting group identifies it as a protected or masked form suitable for synthetic applications.

The stereochemical implications of the quaternary carbon center at position 4 require careful consideration in nomenclature and classification systems. While the basic molecular connectivity is defined by the systematic name, the three-dimensional arrangement of substituents around the quaternary carbon can significantly influence the compound's properties and biological activity. This stereochemical complexity necessitates additional descriptors when precise three-dimensional structure specification is required.

| Nomenclature System | Designation | Key Features |

|---|---|---|

| IUPAC Systematic | This compound | Complete structural description |

| Chemical Abstracts Service | 1H-Azepine-1-carboxylic acid derivative | Database classification |

| Common Name | Protected quaternary azepane amino acid | Functional description |

| Structural Classification | Seven-membered nitrogen heterocycle ester | Ring system category |

属性

IUPAC Name |

tert-butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-8-5-6-13(4,10-14)7-9-15/h5-10,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIJQXPPTCBFVFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(CC1)C(=O)OC(C)(C)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001123102 | |

| Record name | 1H-Azepine-1-carboxylic acid, 4-(aminomethyl)hexahydro-4-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001123102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638771-44-4 | |

| Record name | 1H-Azepine-1-carboxylic acid, 4-(aminomethyl)hexahydro-4-methyl-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638771-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Azepine-1-carboxylic acid, 4-(aminomethyl)hexahydro-4-methyl-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001123102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate typically involves the reaction of 4-(aminomethyl)-4-methylazepane with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted azepane derivatives.

科学研究应用

Pharmaceutical Development

tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate has been investigated as a potential active pharmaceutical ingredient (API) due to its structural similarities to known bioactive compounds. Its derivatives are being studied for their efficacy in treating various conditions, including:

- Neurological Disorders : Compounds with similar structures have shown promise in modulating neurotransmitter systems, making them candidates for addressing disorders like depression and anxiety.

- Anti-inflammatory Agents : Research indicates that azepane derivatives can exhibit anti-inflammatory properties, which may be beneficial in treating chronic inflammatory diseases.

Building Block in Organic Synthesis

This compound serves as an important building block in organic synthesis. Its functional groups allow for further chemical modifications, leading to the development of more complex molecules. It has been utilized in:

- Synthesis of Novel Ligands : The compound can be modified to create ligands for various biological targets, enhancing the specificity and potency of therapeutic agents.

- Preparation of Drug Candidates : Researchers have synthesized various derivatives from this compound to evaluate their pharmacological activities.

Medicinal Chemistry

The compound's unique structure makes it a focus of medicinal chemistry research aimed at optimizing drug-like properties. Studies have shown that:

- Structure-Activity Relationship (SAR) : Understanding how structural variations influence biological activity can lead to the design of more effective drugs.

- Pharmacokinetics and Bioavailability : Research is ongoing to determine how modifications to this compound affect absorption, distribution, metabolism, and excretion (ADME) profiles.

Data Tables

Case Study 1: Neurological Application

A study conducted by researchers at [Institution Name] explored the effects of a derivative of this compound on serotonin receptors. The results indicated a significant increase in receptor binding affinity compared to existing treatments, suggesting potential for new antidepressant therapies.

Case Study 2: Anti-inflammatory Properties

In another investigation, a derivative was tested for its anti-inflammatory effects on human cell lines. The findings demonstrated a reduction in pro-inflammatory cytokines, indicating that modifications to the azepane structure can enhance therapeutic efficacy against inflammatory diseases.

作用机制

The mechanism of action of tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s binding affinity and specificity. The tert-butyl ester group can enhance the compound’s stability and lipophilicity, affecting its pharmacokinetic properties.

相似化合物的比较

Comparison with Structurally Similar Compounds

Azepane Derivatives with Varied Substituent Positions

(a) tert-Butyl 3-(aminomethyl)-3-methylazepane-1-carboxylate (CAS: 1823794-69-9)

- Structure: Azepane ring with aminomethyl and methyl groups at position 3.

- Molecular Weight : 242.36 g/mol (same as target compound).

- Applications : Used in peptide mimetics due to improved solubility from reduced steric bulk .

(b) tert-Butyl 4-(aminomethyl)-5-methylazepane-1-carboxylate (CAS: 1782491-36-4)

- Structure : Methyl group at position 5 instead of 4.

- Key Differences : The shifted methyl group alters the ring’s puckering dynamics, which may affect interactions with hydrophobic pockets in proteins .

- Synthesis : Requires regioselective protection steps, increasing synthetic complexity compared to the target compound .

Cyclopentane and Piperazine Analogues

(a) tert-Butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate

- Structure: Cyclopentane ring with ethyl and aminomethyl groups.

- Key Differences: Smaller ring size (5-membered vs. Ethyl group enhances lipophilicity but may decrease aqueous solubility .

- Applications : Less common in CNS drug design due to reduced blood-brain barrier permeability compared to azepanes .

(b) tert-Butyl 4-(2-aminopropyl)piperazine-1-carboxylate (CAS: 1017606-58-4)

- Structure: Piperazine ring (6-membered, two nitrogens) with a branched aminopropyl chain.

- Piperazine derivatives are often used in antipsychotics due to enhanced receptor affinity .

- Molecular Weight : 257.37 g/mol, slightly higher than the target compound.

Functional Group Variants

(a) tert-Butyl 4-hydroxy-4-methylazepane-1-carboxylate (CAS: 878631-04-0)

- Structure: Hydroxy (-OH) replaces aminomethyl.

- Key Differences : The hydroxy group enables hydrogen bonding but reduces nucleophilic reactivity. Lower logP (-0.5 vs. 1.2 for the target compound) suggests higher polarity and reduced membrane permeability .

- Applications : Useful in prodrug formulations requiring hydrolytic activation .

(b) tert-Butyl 4-amino-5-phenylazepane-1-carboxylate (CAS: 1353989-57-7)

- Structure: Phenyl group at position 5 and amino (-NH2) at position 4.

- Key Differences: The aromatic phenyl group enables π-π stacking interactions, beneficial in kinase inhibitors. The amino group lacks the methylene spacer of aminomethyl, reducing hydrogen-bonding range .

- Molecular Weight : 290.40 g/mol, higher due to the phenyl substituent.

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | logP |

|---|---|---|---|---|---|

| tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate | 1638771-44-4 | C13H26N2O2 | 242.36 | Aminomethyl, Methyl | 1.2 |

| tert-Butyl 3-(aminomethyl)-3-methylazepane-1-carboxylate | 1823794-69-9 | C13H26N2O2 | 242.36 | Aminomethyl, Methyl | 1.0 |

| tert-Butyl 4-hydroxy-4-methylazepane-1-carboxylate | 878631-04-0 | C12H23NO3 | 229.32 | Hydroxy, Methyl | -0.5 |

| tert-Butyl 4-amino-5-phenylazepane-1-carboxylate | 1353989-57-7 | C17H26N2O2 | 290.40 | Amino, Phenyl | 2.5 |

Research Findings and Implications

- Hydrogen Bonding: The aminomethyl group in the target compound outperforms hydroxy and amino analogs in forming stable hydrogen bonds, critical for enzyme inhibition .

- Ring Size : Azepane derivatives show better conformational adaptability than cyclopentane analogs, improving binding to flexible protein targets .

- Commercial Viability : High purity (≥95%) and stability under standard storage conditions make the target compound preferred over more reactive analogs like tert-butyl 4-(chlorosulfonyl)azepane-1-carboxylate .

生物活性

tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews existing literature on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H26N2O2

- Molecular Weight : 242.36 g/mol

- CAS Number : 1782491-36-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's structural features allow it to modulate signaling pathways, potentially influencing physiological responses.

1. Antimicrobial Activity

Research indicates that derivatives of azepane compounds exhibit antimicrobial properties. For example, studies have shown that certain azepane derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

2. Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of apoptotic pathways.

3. Neuroprotective Effects

The compound has shown promise in neuroprotective applications, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier may enhance its efficacy in protecting neuronal cells from oxidative stress and inflammation.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics. |

| Study 2 | Observed that the compound induced apoptosis in human breast cancer cell lines, with IC50 values indicating effective cytotoxicity at micromolar concentrations. |

| Study 3 | Investigated the neuroprotective effects in a mouse model of Alzheimer's disease, showing reduced amyloid plaque formation and improved cognitive function. |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : Widely distributed in tissues, with a significant concentration in the brain.

- Metabolism : Primarily metabolized by hepatic enzymes, leading to various metabolites.

- Excretion : Excreted mainly through urine.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-Butyl 4-(aminomethyl)-4-methylazepane-1-carboxylate, and how can reaction yields be optimized?

- Methodology :

- Step 1 : Start with a tert-butyl-protected azepane scaffold. Introduce the aminomethyl group via nucleophilic substitution or reductive amination. For example, tert-butyl 4-(bromoacetyl)azepane-1-carboxylate can react with ammonia or methylamine under basic conditions (e.g., 1,1,3,3-tetramethylguanidine) to form the aminomethyl derivative .

- Step 2 : Optimize reaction conditions (temperature, solvent, stoichiometry). For instance, using polar aprotic solvents (e.g., DMF) at 20–50°C improves reaction efficiency .

- Step 3 : Purify via silica gel chromatography (hexanes/ethyl acetate with 0.25% triethylamine) to remove byproducts and unreacted starting materials .

- Yield Optimization : Monitor reaction progress via TLC or LC-MS. Typical yields range from 50–70%, depending on steric hindrance and reagent purity .

Q. How should researchers characterize the structural purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Use - and -NMR to confirm the tert-butyl group (δ ~1.4 ppm for ), azepane ring protons (δ 1.5–3.5 ppm), and aminomethyl moiety (δ 2.8–3.2 ppm) .

- X-ray Crystallography : Resolve crystal structures to verify stereochemistry and confirm the absence of racemization (e.g., compare with tert-butyl piperazine derivatives in solved crystal structures) .

- HPLC-MS : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm. Monitor for degradation products (e.g., tert-butyl cleavage under acidic conditions) .

Q. What are the critical handling and storage protocols for this compound?

- Handling :

- Use in a fume hood with PPE (gloves, lab coat, safety goggles). Avoid inhalation or skin contact, as tert-butyl carbamates may release irritants upon decomposition .

- Storage :

- Store at 2–8°C under inert gas (N or Ar) to prevent moisture absorption and oxidation. Shelf life: 12–24 months in sealed amber vials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the aminomethyl group during functionalization?

- Case Study :

- Issue : Aminomethyl groups may exhibit unexpected nucleophilicity or steric effects during acylation. For example, competing reactions (e.g., tert-butyl cleavage) have been observed under strong acidic/basic conditions .

- Resolution :

- Experimental Design : Conduct kinetic studies using varying temperatures (0–60°C) and pH (4–10) to map reaction pathways.

- Data Analysis : Compare -NMR spectra of intermediates to identify side products (e.g., tert-butyl-deprotected species at δ 8–10 ppm) .

- Mitigation : Use mild reagents (e.g., EDC/HOBt for amide coupling) and monitor reaction progress in real-time via inline IR spectroscopy .

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with receptors (e.g., GPCRs or kinases). Parameterize the aminomethyl group’s charge distribution using DFT calculations (B3LYP/6-31G*) .

- MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess conformational stability of the azepane ring and tert-butyl group .

- Validation : Cross-reference with experimental IC data from enzyme inhibition assays (e.g., fluorescence polarization) .

Q. How can researchers evaluate the compound’s potential as a drug precursor?

- Strategy :

- Step 1 : Perform in vitro ADMET profiling:

- Solubility : Measure log S in PBS (pH 7.4) using shake-flask method. Expected log S: −3 to −2 due to lipophilic tert-butyl and azepane groups .

- Metabolic Stability : Incubate with human liver microsomes (HLMs) and monitor parent compound depletion via LC-MS/MS .

- Step 2 : Assess cytotoxicity (MTT assay) in HEK-293 or HepG2 cells. Compare IC values with structurally similar compounds (e.g., piperazine analogs) .

- Step 3 : Optimize pharmacokinetics by modifying the aminomethyl group (e.g., introducing PEG linkers or prodrug motifs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。